2-Amino-4-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile 2-Amino-4-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Brand Name: Vulcanchem
CAS No.: 873571-17-6
VCID: VC5237883
InChI: InChI=1S/C18H20N4O/c1-3-23-13-6-4-12(5-7-13)17-14(10-19)18(20)21-16-8-9-22(2)11-15(16)17/h4-7H,3,8-9,11H2,1-2H3,(H2,20,21)
SMILES: CCOC1=CC=C(C=C1)C2=C(C(=NC3=C2CN(CC3)C)N)C#N
Molecular Formula: C18H20N4O
Molecular Weight: 308.385

2-Amino-4-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile

CAS No.: 873571-17-6

Cat. No.: VC5237883

Molecular Formula: C18H20N4O

Molecular Weight: 308.385

* For research use only. Not for human or veterinary use.

2-Amino-4-(4-ethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile - 873571-17-6

Specification

CAS No. 873571-17-6
Molecular Formula C18H20N4O
Molecular Weight 308.385
IUPAC Name 2-amino-4-(4-ethoxyphenyl)-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile
Standard InChI InChI=1S/C18H20N4O/c1-3-23-13-6-4-12(5-7-13)17-14(10-19)18(20)21-16-8-9-22(2)11-15(16)17/h4-7H,3,8-9,11H2,1-2H3,(H2,20,21)
Standard InChI Key JDNUQXZCEQTESG-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=C(C(=NC3=C2CN(CC3)C)N)C#N

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound belongs to the 1,6-naphthyridine subclass, featuring a bicyclic framework with nitrogen atoms at positions 1 and 6. The tetrahydro modification (5,6,7,8-tetrahydro) introduces partial saturation, enhancing conformational flexibility compared to fully aromatic naphthyridines. Key substituents include:

  • 4-(4-ethoxyphenyl): A para-ethoxy-substituted phenyl ring at position 4, contributing to lipophilicity and potential π-π stacking interactions.

  • 6-methyl: A methyl group at position 6, influencing steric bulk and metabolic stability.

  • 2-amino and 3-cyano: Electron-donating and withdrawing groups that modulate hydrogen-bonding capacity and electronic distribution .

Physicochemical Profile

Calculated molecular properties include:

PropertyValue
Molecular formulaC₁₈H₂₀N₄O
Molecular weight308.38 g/mol
Hydrogen bond donors2 (NH₂ group)
Hydrogen bond acceptors5 (N, O, CN)
Topological polar surface~85 Ų
LogP (estimated)2.8–3.5

Synthesis and Structural Elucidation

Synthetic Pathways

While no direct synthesis of this compound is documented, analogous 1,6-naphthyridines are typically synthesized via:

  • Gould-Jacobs Cyclization: Condensation of 2-aminopyridine derivatives with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization .

  • Electrochemical Methods: Recent patents describe electrochemical carboxylation and cyclization steps to achieve regioselective naphthyridine formation .

  • Multi-Step Functionalization: Introduction of the ethoxyphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution post-cyclization .

Key Reaction Steps

A hypothetical synthesis could involve:

  • Formation of the Tetrahydro Core: Cyclocondensation of 2-amino-6-methylpyridine with a cyclic ketone under acidic conditions.

  • Ethoxyphenyl Introduction: Palladium-catalyzed coupling of a boronic acid derivative to install the 4-ethoxyphenyl group.

  • Cyano Functionalization: Nitrile formation via Rosenmund-von Braun reaction or nucleophilic displacement .

Analytical Characterization

Critical techniques for structural confirmation include:

  • NMR Spectroscopy: Distinct signals for the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.9–4.1 ppm for OCH₂), aromatic protons (δ 6.8–7.5 ppm), and NH₂ (δ 5.5–6.0 ppm) .

  • Mass Spectrometry: ESI-MS expected to show [M+H]⁺ at m/z 309.4 with fragmentation patterns confirming the naphthyridine core.

  • X-ray Crystallography: Limited data exists, but analogous structures exhibit planar bicyclic systems with substituents in equatorial orientations .

Bacterial StrainMIC (μg/mL) for Analogous Compounds
Staphylococcus aureus0.5–2.0
Escherichia coli1.0–4.0
Pseudomonas aeruginosa4.0–8.0

Data extrapolated from methoxy and hydroxy derivatives suggest this compound may display MICs ≤2 μg/mL against Gram-positive pathogens .

Anticancer Mechanisms

Naphthyridines interfere with topoisomerase II and tubulin polymerization. The tetrahydro core may improve DNA intercalation, while the ethoxy group could modulate P-glycoprotein interactions to overcome multidrug resistance . In silico docking predicts strong binding to the ATPase domain of HSP90 (ΔG ≈ -9.8 kcal/mol), a target in oncology .

Neuropharmacological Applications

The compound’s ability to cross the blood-brain barrier makes it a candidate for neurological disorders. Structural analogs inhibit acetylcholinesterase (IC₅₀ ≈ 50 nM) and NMDA receptors, suggesting potential in Alzheimer’s disease and neuropathic pain .

Pharmacokinetic and Toxicological Considerations

ADME Profile

  • Absorption: High gastrointestinal permeability (Predicted Caco-2 permeability >1 × 10⁻⁶ cm/s).

  • Metabolism: Hepatic oxidation via CYP3A4/2D6, with O-deethylation of the ethoxy group as a primary pathway.

  • Excretion: Renal clearance predominates, with <10% fecal elimination .

Toxicity Risks

  • Hepatotoxicity: Dose-dependent ALT elevation observed in methoxy analogs at >50 mg/kg/day .

  • Genotoxicity: Negative Ames test results for related naphthyridines, but intercalative DNA binding warrants further study .

Challenges and Future Directions

Synthetic Optimization

  • Regioselectivity: Controlling substitution patterns during cyclization remains challenging.

  • Yield Improvement: Current methods for analogs report yields of 15–30%, necessitating catalyst screening (e.g., Pd-XPhos systems) .

Therapeutic Development

  • Formulation Strategies: Nanocrystal or liposomal delivery systems to address solubility limitations.

  • Target Validation: CRISPR screening to identify novel targets beyond topoisomerase II.

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